molecular formula C23H23N5O5 B2965495 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 951594-64-2

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2965495
CAS No.: 951594-64-2
M. Wt: 449.467
InChI Key: MECOCELYIDTYTB-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound supplied for research and development purposes. It is provided with a minimum purity of 95%+ and has the CAS Registry Number 951594-64-2 . This compound has a molecular formula of C 23 H 23 N 5 O 5 and a molecular weight of 449.46 g/mol . Its structure features a pyrazolo[4,3-d]pyrimidine core, a scaffold known to be of significant interest in medicinal chemistry for its diverse biological activities. The compound's structural complexity, characterized by a calculated complexity value of 730 and a topological polar surface area of 106 Ų, suggests potential for interaction with various biological targets . Researchers are exploring compounds within this class for a range of applications, often focusing on their potential as kinase inhibitors or modulators of enzymatic activity. This product is intended for use by qualified laboratory researchers only. It is strictly for research and development and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-26-13-18-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(18)14-20(29)24-17-11-16(32-2)9-10-19(17)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECOCELYIDTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrazolo[4,3-d]pyrimidine core, followed by functionalization with benzyl and acetamide groups. Specific reaction conditions, such as the use of catalysts like palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), are often employed to optimize yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Heterocycle Analog: N-Benzyl-2-(1-Ethyl-6-(4-Fluorobenzyl)-3-Methyl-5,7-Dioxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-4(5H)-yl)Acetamide

Key Structural Differences :

Feature Target Compound Compound
Position 6 Substituent Benzyl 4-Fluorobenzyl
Position 1 Substituent Not specified (likely hydrogen) Ethyl
Acetamide Side Chain N-(2,5-Dimethoxyphenyl) N-Benzyl
Molecular Formula Likely C24H25N5O5 (estimated) C24H24FN5O3
Molecular Weight ~475.5 g/mol (estimated) 449.5 g/mol

Implications :

  • The 4-fluorobenzyl group in ’s compound may enhance lipophilicity and metabolic stability compared to the target’s benzyl group.
  • The ethyl group at position 1 in ’s compound could influence steric hindrance and binding affinity in biological targets.
  • The N-benzyl acetamide vs.

Pyrimidine Derivatives with Varied Substituents ()

Compounds 11a and 11b from share a pyrimidine core but differ significantly in substitution:

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile.

Structural and Property Contrasts :

Feature Target Compound 11a/11b ()
Core Structure Pyrazolo[4,3-d]pyrimidinone Thiazolo[3,2-a]pyrimidine
Key Functional Groups Dual ketones (5,7-dioxo) Single ketone, nitrile, and benzylidene moieties
Synthetic Route Not detailed in evidence Reflux with chloroacetic acid and aromatic aldehydes
Yield Not reported 57–68%

Implications :

  • The thiazolo[3,2-a]pyrimidine core in 11a/b lacks the pyrazole ring fusion present in the target compound, reducing structural complexity.
  • The nitrile group in 11a/b may confer distinct reactivity or binding properties compared to the target’s acetamide side chain.

Benzo[b][1,4]Oxazin Derivatives ()

Compounds 7a–c in feature a benzo[b][1,4]oxazin core linked to substituted pyrimidines.

Comparison Highlights :

  • Core Heterocycle: The benzo[b][1,4]oxazin core is structurally distinct from the pyrazolo-pyrimidinone, likely leading to differences in electronic distribution and biological target selectivity.
  • Substituents: The use of substituted phenyl groups on the pyrimidine ring (e.g., 2-amino-6-substituted-phenyl) contrasts with the target’s benzyl and dimethoxyphenyl groups.
  • Synthesis : Both classes employ condensation reactions, but uses caesium carbonate in DMF , whereas relies on sodium acetate in acetic anhydride .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%)
Target Compound Pyrazolo[4,3-d]pyrimidinone 6-Benzyl, N-(2,5-dimethoxyphenyl)acetamide C24H25N5O5 (est.) ~475.5 (est.) N/A
Compound Pyrazolo[4,3-d]pyrimidinone 6-(4-Fluorobenzyl), N-benzylacetamide C24H24FN5O3 449.5 N/A
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, nitrile C20H10N4O3S 386 68
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, nitrile C22H17N3O3S 403 68

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ^1^H NMR Features (DMSO-d6)
Target Compound Not reported Not reported
N/A N/A
11a 3,436, 3,173 (NH), 2,219 (CN) δ 2.24 (CH3), 7.94 (=CH), aromatic protons at 6.56–7.29
11b 3,423, 3,119 (NH), 2,209 (CN) δ 2.24 (CH3), 8.01 (=CH), aromatic protons at 6.67–7.41

Key Findings and Implications

Core Heterocycle: The pyrazolo[4,3-d]pyrimidinone core in the target compound and ’s analog is rare compared to thiazolo-pyrimidines () or benzooxazins (), suggesting unique electronic and steric profiles.

Substituent Effects :

  • The N-(2,5-dimethoxyphenyl)acetamide in the target compound may enhance solubility via methoxy groups, whereas fluorinated or cyanated analogs (, a/b) prioritize lipophilicity.
  • Substituents at position 6 (benzyl vs. 4-fluorobenzyl) could modulate receptor binding and metabolic stability.

Synthetic Accessibility: Higher yields (68%) in ’s compounds suggest efficient routes for thiazolo-pyrimidines, but pyrazolo-pyrimidinones may require optimization.

Biological Activity

The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4} with a molecular weight of 372.43 g/mol. The structure consists of a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of substituents such as benzyl and dimethoxyphenyl groups may influence its biological profile.

PropertyValue
Molecular FormulaC20H24N4O4
Molecular Weight372.43 g/mol
CAS Number1029775-52-7

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives. The compound has shown significant inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. For instance, a series of pyrazole amide derivatives demonstrated promising activity against these targets, indicating that modifications in the structure can enhance efficacy against tumors .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and nitric oxide synthase (iNOS). In vitro assays demonstrated that compounds similar to This compound can significantly reduce inflammation markers in cell cultures .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been reported. Compounds with similar structures have exhibited activity against a range of bacteria and fungi. For example, some derivatives showed moderate to excellent antifungal activities against phytopathogenic fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting vital enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies suggest that modifications at specific positions on the pyrazolo ring or substituents can significantly alter potency and selectivity towards biological targets .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced activity against breast cancer cells compared to their unsubstituted counterparts.
  • Anti-inflammatory Mechanism : Another case study focused on the anti-inflammatory effects of related pyrazole compounds in an animal model of arthritis. The treatment resulted in reduced swelling and pain levels in subjects treated with the compound compared to controls.

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